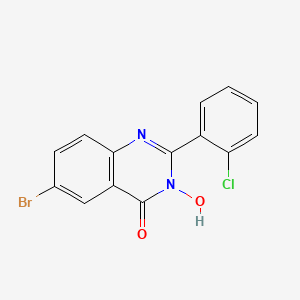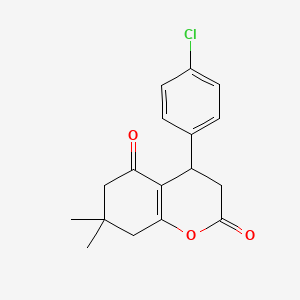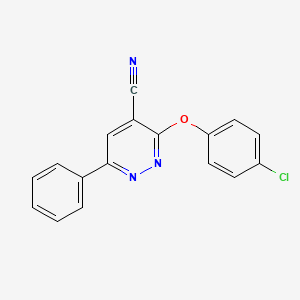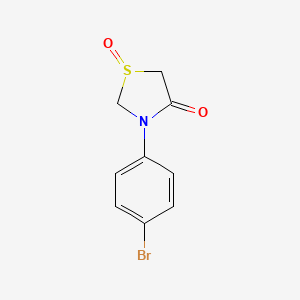
6-bromo-2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone
Descripción general
Descripción
6-bromo-2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone typically involves the reaction of 2-chlorobenzoyl chloride with 6-bromoanthranilic acid in the presence of a base such as triethylamine. The reaction proceeds through an acylation mechanism, followed by cyclization to form the quinazolinone ring. The reaction conditions often require refluxing in an appropriate solvent like dichloromethane or chloroform.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
6-bromo-2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the quinazolinone ring can be reduced to form a hydroxyl group.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of 6-bromo-2-(2-chlorophenyl)-3-oxo-4(3H)-quinazolinone.
Reduction: Formation of this compound.
Substitution: Formation of various substituted quinazolinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-bromo-2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 6-bromo-2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
6-bromo-2-(2-chlorophenyl)-2-(methylamino)cyclohexanone Hydrobromide: Another brominated compound with a similar structure but different functional groups.
6-bromo-2-(2-chlorophenyl)-3-oxo-4(3H)-quinazolinone: An oxidized form of the compound .
Uniqueness
6-bromo-2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone is unique due to its specific combination of bromine, chlorine, and hydroxyl functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
6-bromo-2-(2-chlorophenyl)-3-hydroxyquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClN2O2/c15-8-5-6-12-10(7-8)14(19)18(20)13(17-12)9-3-1-2-4-11(9)16/h1-7,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBDZTBAAWDOGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)N2O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Acetyl-6-methyl-2-{[(3-phenyl-5-isoxazolyl)methyl]amino}nicotinonitrile](/img/structure/B3035840.png)
![1-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole](/img/structure/B3035841.png)
![7-[1-[4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3035843.png)
![[4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl] 4-methoxybenzoate](/img/structure/B3035844.png)
![2-[(Cyclopropylcarbonyl)amino]-2-phenylethyl cyclopropanecarboxylate](/img/structure/B3035845.png)

![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-7-[1-(2,4-dichlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3035850.png)


![(5E)-3-(4-chlorophenyl)-5-[(4-methoxyanilino)methylidene]-1-oxo-1,3-thiazolidin-4-one](/img/structure/B3035854.png)
![(5E)-3-(4-chlorophenyl)-1-oxo-5-[[3-(trifluoromethyl)anilino]methylidene]-1,3-thiazolidin-4-one](/img/structure/B3035855.png)

